Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple functional groups, including carbamate, amide, and nitrophenyl groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using tert-butyl carbamate, followed by sequential coupling reactions to introduce the various functional groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key steps in the industrial synthesis include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.
Substitution: The carbamate and amide groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction leads to amino derivatives. Substitution reactions can result in the formation of various substituted carbamates and amides .
Scientific Research Applications
Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used for amino group protection.
N-Boc-protected anilines: Compounds with similar protective groups but different core structures.
Tetrasubstituted pyrroles: Molecules with similar functional groups but different overall structures
Uniqueness
Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C34H38N6O11 |
---|---|
Molecular Weight |
706.7 g/mol |
IUPAC Name |
[4-[[2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H38N6O11/c1-34(2,3)51-32(45)37-18-28(41)35-19-30(43)39-27(17-22-7-5-4-6-8-22)31(44)36-20-29(42)38-24-11-9-23(10-12-24)21-49-33(46)50-26-15-13-25(14-16-26)40(47)48/h4-16,27H,17-21H2,1-3H3,(H,35,41)(H,36,44)(H,37,45)(H,38,42)(H,39,43)/t27-/m0/s1 |
InChI Key |
BOVFQQKBVYBBNN-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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